

An In-depth Technical Guide to Adenosine Monophosphate-13C10,15N5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine monophosphate-¹³C₁₀,¹⁵N₅ is a stable isotope-labeled form of adenosine monophosphate (AMP), a pivotal molecule in cellular metabolism and signaling. The incorporation of ten ¹³C atoms and five ¹⁵N atoms creates a mass shift that allows for its precise detection and quantification in complex biological samples. This makes it an invaluable tool in metabolic research, particularly in metabolic flux analysis and as an internal standard for quantitative mass spectrometry. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Introduction

Adenosine monophosphate (AMP) is a central purine nucleotide involved in a myriad of cellular processes, including energy homeostasis, signal transduction, and as a monomeric unit of RNA. The stable isotope-labeled analogue, Adenosine monophosphate- $^{13}C_{10}$, $^{15}N_5$, serves as a powerful tracer to elucidate the dynamics of these processes. Its primary applications lie in its use as an internal standard for accurate quantification of endogenous AMP and as a tracer to follow the metabolic fate of the adenosine moiety in metabolic pathways.[1][2][3]

Chemical and Physical Properties

The key physical and chemical properties of Adenosine monophosphate-¹³C₁₀,¹⁵N₅ are summarized in the table below, with comparative data for its unlabeled counterpart.

Property	Adenosine monophosphate- ¹³ C ₁₀ , ¹⁵ N ₅	Adenosine monophosphate (unlabeled)	
Chemical Formula	¹³ C ₁₀ H ₁₄ ¹⁵ N ₅ O ₇ P	C10H14N5O7P	
Molecular Weight	~362.11 g/mol [4]	~347.22 g/mol	
CAS Number	202406-66-4[4]	61-19-8	
Appearance	Typically a solid	Crystalline solid	
Solubility	Soluble in water and aqueous buffers	Soluble in water	
Storage	Recommended to be stored at -20°C to -80°C[2]	Stable in a dry state	

Applications in Research

The primary utility of Adenosine monophosphate-¹³C₁₀,¹⁵N₅ stems from its isotopic enrichment, enabling its differentiation from the endogenous, unlabeled AMP pool.

- Internal Standard for Quantitative Analysis: In techniques like liquid chromatography-tandem
 mass spectrometry (LC-MS/MS), the addition of a known amount of the labeled compound to
 a sample allows for precise and accurate quantification of the unlabeled analyte by
 correcting for variations in sample preparation and instrument response.[5][6] This is a
 cornerstone of modern quantitative metabolomics.
- Metabolic Flux Analysis (MFA): By introducing ¹³C and ¹⁵N labeled precursors into cellular systems, researchers can trace the incorporation of these heavy isotopes into downstream metabolites, including AMP.[7] This allows for the mapping and quantification of the flow of atoms through metabolic pathways, providing insights into cellular physiology in various states, such as in cancer.[8]

 Metabolic Pathway Tracing: The labeled AMP can be used to study the dynamics of nucleotide metabolism, including the de novo purine synthesis and salvage pathways.[3][9]
 By monitoring the appearance of labeled atoms in AMP and its downstream products like ADP and ATP, the rates and contributions of different pathways to the nucleotide pool can be determined.

Experimental Protocols

Quantification of AMP in Biological Samples using LC-MS/MS with Isotope Dilution

This protocol provides a general framework for the quantification of AMP in biological samples such as plasma, cell extracts, or tissues, using Adenosine monophosphate-¹³C¹o,¹⁵N₅ as an internal standard.

4.1.1. Materials

- Adenosine monophosphate-¹³C₁₀,¹⁵N₅
- Unlabeled Adenosine monophosphate standard
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- · Formic acid, LC-MS grade
- Ultrapure water
- Biological sample (e.g., plasma, cell lysate)
- Centrifugal filters (e.g., 3 kDa MWCO) for protein removal

4.1.2. Sample Preparation

• Standard and Internal Standard Preparation: Prepare stock solutions of unlabeled AMP and Adenosine monophosphate-¹³C₁₀,¹⁵N₅ in a suitable solvent (e.g., water or 50% methanol).

From these, prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the unlabeled analyte.

- Sample Extraction: For plasma or cell lysates, a protein precipitation step is typically required. Add a threefold volume of ice-cold acetonitrile or methanol containing the internal standard (Adenosine monophosphate-¹³C₁₀, ¹⁵N₅) to the sample.
- Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.
- Drying and Reconstitution: The supernatant can be dried down under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS method (e.g., 5% acetonitrile in water).

4.1.3. LC-MS/MS Analysis

The following are example parameters that may need to be optimized for a specific instrument and application.

Parameter	Example Value
LC Column	Reversed-phase C18 (e.g., 2.1 mm x 50 mm, 1.7 μm) or HILIC column[5]
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.3 mL/min
Gradient	A suitable gradient from low to high organic phase to elute AMP.
Injection Volume	5 μL
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative Mode[1][10]
MS/MS Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (AMP)	e.g., m/z 348 -> 136 (Positive Mode)
MRM Transition (AMP-13C10,15N5)	e.g., m/z 363 -> 146 (Positive Mode)[10]
Collision Energy	To be optimized for the specific instrument.

4.1.4. Data Analysis

Quantification is achieved by calculating the peak area ratio of the endogenous AMP to the Adenosine monophosphate- $^{13}C_{10}$, $^{15}N_5$ internal standard and comparing this to the calibration curve generated from the standards.

Data Presentation

The following tables summarize quantitative data from various studies utilizing isotope-labeled AMP or quantifying AMP levels.

Table 1: LC-MS/MS Method Validation Parameters for AMP Quantification[10]

Parameter	Value
Linear Range	2.5 - 1000 ng/mL
Correlation Coefficient (r)	> 0.9995
Limit of Detection (LOD)	1 ng/mL
Limit of Quantification (LOQ)	2.5 ng/mL
Recovery	81.3 - 118.4%
Precision (RSD%)	< 10.5%

Table 2: Concentration of Adenosine Nucleotides in Royal Jelly[11]

Nucleotide	Concentration in 2-day Royal Jelly (mg/kg)	Concentration in 3-day Royal Jelly (mg/kg)
ATP	11.2	11.3
ADP	111.6	151.5
AMP	2126.0	1810.8
Adenosine	6.9	6.2

Table 3: Isotopologue Distribution in Purine Nucleotides from Labeled Precursors[7]

This table illustrates the fractional distribution of isotopologues in IMP, AMP, and GMP following the introduction of labeled precursors, demonstrating the tracing of metabolic pathways.



Isotopologue	Fractional Contribution in IMP	Fractional Contribution in AMP	Fractional Contribution in GMP
+3	High	Significantly Lower than IMP	Significantly Lower than IMP
+4	Moderate	Similar to IMP	Similar to IMP
+5	Low	Significantly Higher than IMP	Significantly Higher than IMP

Visualizations De Novo Purine Synthesis Pathway

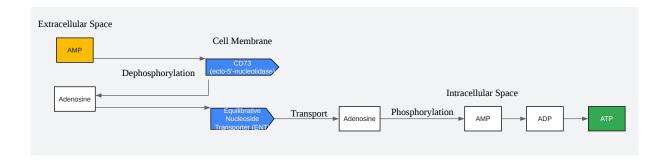
The following diagram illustrates the de novo synthesis pathway for purines, which can be traced using ¹³C and ¹⁵N labeled precursors that are incorporated into AMP.


Click to download full resolution via product page

Caption: De Novo Purine Synthesis Pathway.

Experimental Workflow for Quantitative Metabolomics

This diagram outlines the typical workflow for a quantitative metabolomics experiment using an isotopically labeled internal standard.


Click to download full resolution via product page

Caption: Quantitative Metabolomics Workflow.

AMP Conversion and Cellular Uptake

AMP can be dephosphorylated to adenosine, which is then taken up by cells via equilibrative nucleoside transporters (ENTs). This process can be investigated using labeled AMP.

Click to download full resolution via product page

Caption: AMP Conversion and Cellular Uptake.

Conclusion

Adenosine monophosphate- $^{13}C_{10}$, $^{15}N_5$ is an essential tool for modern life sciences research. Its application as an internal standard ensures the accuracy and reliability of quantitative studies on AMP, while its use as a metabolic tracer provides deep insights into the complex network of cellular metabolism. The protocols and data presented in this guide offer a foundation for researchers to effectively utilize this powerful labeled compound in their investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 2. researchgate.net [researchgate.net]

- 3. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and application of an HILIC-MS/MS method for the quantitation of nucleotides in infant formula PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 7. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of adenosine Mono-, Di- and triphosphate from royal jelly using liquid chromatography Tandem mass spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Adenosine Monophosphate-¹³C¹o,¹⁵N₅]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421751#what-is-adenosine-monophosphate-13c10-15n5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com